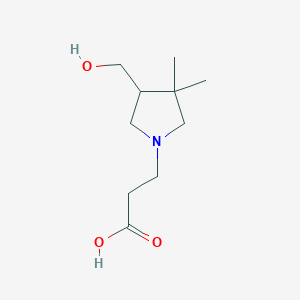

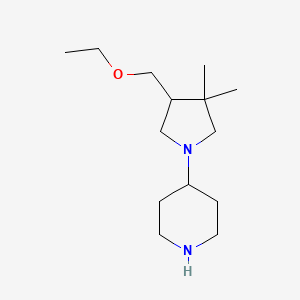

1-(2-Chlorobutanoyl)pipéridine-4-carboxamide

Vue d'ensemble

Description

1-(2-Chlorobutanoyl)piperidine-4-carboxamide is a compound that has been identified as a novel inhibitor of anaplastic lymphoma kinase (ALK) during high throughput screening . It has selectivity over the related kinase insulin-like growth factor-1 (IGF1R) .

Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves various intra- and intermolecular reactions . The synthesis of a handful of compounds has shown that pyrrole, indole, and thienopyrrole are all tolerated when coupled to the 4-(2-aminoethyl)pyridine .Chemical Reactions Analysis

Piperidine-4-carboxamide derivatives have been found to inhibit various enzymes and viruses . For instance, they have shown antiviral activity against human α- coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines .Applications De Recherche Scientifique

Activité antimicrobienne contre Mycobacterium abscessus

Le P4C a démontré une activité antimicrobienne prometteuse contre Mycobacterium abscessus, un agent pathogène opportuniste qui provoque des maladies pulmonaires. Lors d’un criblage de cellules entières, les chercheurs ont identifié le P4C comme un composé actif contre M. abscessus. Des études complémentaires ont révélé que les P4C inhibent la gyrase de l’ADN, une enzyme essentielle à la réplication de l’ADN bactérien. Ces composés représentent une nouvelle classe d’inhibiteurs de la gyrase de l’ADN mycobactérien avec des applications thérapeutiques potentielles contre le complexe M. abscessus .

Inhibition sélective de la protéine kinase B (PKB)

Les chercheurs ont modifié les dérivés du P4C afin d’améliorer leur sélectivité pour la PKB (également connue sous le nom d’Akt), une protéine de signalisation clé impliquée dans la survie et la prolifération cellulaire. Plus précisément, les 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pipéridine-4-carboxamides ont été identifiés comme des inhibiteurs sélectifs et biodisponibles par voie orale de la PKB avec une activité antitumorale in vivo .

Recherche sur le diabète de type II

Le 1-Boc-pipéridine-4-carboxaldéhyde, un dérivé du P4C, a été utilisé comme réactif dans la synthèse d’agonistes sélectifs du GPR119. L’activation du GPR119 a des implications potentielles pour le traitement du diabète de type II .

Inhibiteurs de HDAC

Bien que non directement liés au P4C, l’échafaudage de la pipéridine-1-carboxamide a été exploré dans le développement d’inhibiteurs de l’histone désacétylase (HDAC). Les inhibiteurs de HDAC jouent un rôle dans la régulation épigénétique et ont des applications dans la thérapie du cancer et d’autres maladies .

Inhibition de la réplication du VIH-1

Les dérivés du P4C ont été étudiés pour leur potentiel en tant qu’inhibiteurs de la réplication du VIH-1 M-tropique (R5). Ces composés pourraient offrir des informations sur de nouvelles stratégies antirétrovirales .

Antagonistes du récepteur 5-HT6

Bien que peu étudiés, l’échafaudage de la pipéridine-4-carboxamide pourrait servir de point de départ pour développer des antagonistes sélectifs du récepteur 5-HT6. Ces antagonistes pourraient avoir des implications pour les troubles neurologiques et la fonction cognitive .

Mécanisme D'action

Target of Action

The primary target of the compound 1-(2-Chlorobutanoyl)piperidine-4-carboxamide is the anaplastic lymphoma kinase (ALK) in humans . This compound has been identified as a potent inhibitor of ALK during high throughput screening . It also targets the DNA gyrase in Mycobacterium abscessus .

Mode of Action

The 1-(2-Chlorobutanoyl)piperidine-4-carboxamide interacts with its targets by binding to the ALK kinase domain, revealing an unusual DFG-shifted conformation, which allows access to an extended hydrophobic pocket .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is a key downstream component of ALK . It also affects the DNA gyrase-mediated DNA damage pathway in Mycobacterium abscessus .

Result of Action

The molecular and cellular effects of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide’s action include the inhibition of ALK, leading to a decrease in the phosphorylation of Akt and downstream biomarkers . It also shows bactericidal and antibiofilm activity against Mycobacterium abscessus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide. For instance, the differential pathogenesis of Mycobacterium abscessus due to the expression of novel surface lipids, adaptation to both host and environmental niches, and acquisition of novel virulence factors can affect the compound’s action .

Analyse Biochimique

Biochemical Properties

1-(2-Chlorobutanoyl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key interactions is with DNA gyrase, an enzyme involved in DNA replication and transcription. Studies have shown that piperidine-4-carboxamides, including 1-(2-Chlorobutanoyl)piperidine-4-carboxamide, can inhibit DNA gyrase activity, leading to DNA damage and cell death . This interaction is crucial for its potential use as an antimicrobial agent, particularly against multidrug-resistant bacteria.

Cellular Effects

The effects of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide on various cell types and cellular processes are profound. This compound has been shown to influence cell function by inhibiting DNA gyrase, leading to DNA damage and subsequent cell death . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DNA gyrase by 1-(2-Chlorobutanoyl)piperidine-4-carboxamide induces the activation of the recA promoter, a key player in the DNA damage response . This activation leads to changes in gene expression and cellular metabolism, ultimately affecting cell viability.

Molecular Mechanism

The molecular mechanism of action of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide involves its binding interactions with DNA gyrase. This compound binds to the gyrA and gyrB subunits of DNA gyrase, inhibiting its activity and causing DNA damage . The inhibition of DNA gyrase prevents the supercoiling of DNA, which is essential for DNA replication and transcription. This disruption leads to the accumulation of DNA breaks and ultimately cell death. Additionally, 1-(2-Chlorobutanoyl)piperidine-4-carboxamide induces the activation of the recA promoter, further contributing to DNA damage and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Chlorobutanoyl)piperidine-4-carboxamide remains stable under specific conditions, allowing for sustained inhibition of DNA gyrase and prolonged DNA damage . Over time, the degradation of the compound can lead to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that continuous exposure to 1-(2-Chlorobutanoyl)piperidine-4-carboxamide results in persistent DNA damage and cell death .

Dosage Effects in Animal Models

The effects of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide vary with different dosages in animal models. At lower dosages, this compound effectively inhibits DNA gyrase and induces DNA damage without causing significant toxicity . At higher dosages, 1-(2-Chlorobutanoyl)piperidine-4-carboxamide can cause toxic effects, including severe DNA damage and cell death . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antimicrobial activity without causing adverse effects. These findings highlight the importance of optimizing the dosage of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide for therapeutic applications.

Metabolic Pathways

1-(2-Chlorobutanoyl)piperidine-4-carboxamide is involved in specific metabolic pathways, including its interactions with enzymes and cofactors. The primary metabolic pathway involves the inhibition of DNA gyrase, leading to DNA damage and cell death . Additionally, this compound may interact with other enzymes and cofactors involved in DNA replication and repair.

Transport and Distribution

The transport and distribution of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide within cells and tissues are crucial for its efficacy. This compound is transported into cells via specific transporters and binding proteins . Once inside the cell, 1-(2-Chlorobutanoyl)piperidine-4-carboxamide accumulates in the nucleus, where it interacts with DNA gyrase and induces DNA damage . The localization and accumulation of this compound are essential for its antimicrobial activity, as it needs to reach the target enzyme to exert its effects.

Subcellular Localization

The subcellular localization of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide is primarily in the nucleus, where it interacts with DNA gyrase . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The activity and function of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide are dependent on its nuclear localization, as this is where it can effectively inhibit DNA gyrase and induce DNA damage. The precise mechanisms of its subcellular localization and the factors influencing its activity are still being investigated.

Propriétés

IUPAC Name |

1-(2-chlorobutanoyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O2/c1-2-8(11)10(15)13-5-3-7(4-6-13)9(12)14/h7-8H,2-6H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVKKQUHVAFMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC(CC1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479102.png)

![3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1479103.png)

![9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479104.png)

![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine](/img/structure/B1479105.png)

![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1479106.png)

![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479118.png)